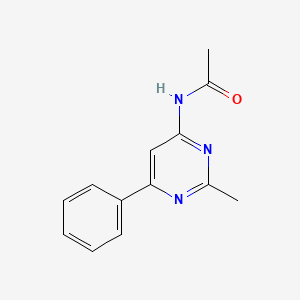
N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide is an organic compound belonging to the pyrimidine family This compound is characterized by a pyrimidine ring substituted with a methyl group at the 2-position, a phenyl group at the 6-position, and an acetamide group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reactions: The introduction of the methyl and phenyl groups can be achieved through electrophilic aromatic substitution reactions. For instance, methylation can be performed using methyl iodide in the presence of a base, while phenylation can be achieved using phenylboronic acid and a palladium catalyst.
Acetamide Formation: The final step involves the introduction of the acetamide group. This can be done by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
化学反応の分析
Types of Reactions
Oxidation: N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, where nucleophiles like amines or alcohols can replace the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound in the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
類似化合物との比較
Similar Compounds
N-(2-methyl-4-phenylpyrimidin-6-yl)acetamide: Similar structure but with different substitution positions.
N-(2-ethyl-6-phenylpyrimidin-4-yl)acetamide: Ethyl group instead of a methyl group.
N-(2-methyl-6-(4-methylphenyl)pyrimidin-4-yl)acetamide: Additional methyl group on the phenyl ring.
Uniqueness
N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
91768-27-3 |
|---|---|
分子式 |
C13H13N3O |
分子量 |
227.26 g/mol |
IUPAC名 |
N-(2-methyl-6-phenylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C13H13N3O/c1-9-14-12(11-6-4-3-5-7-11)8-13(15-9)16-10(2)17/h3-8H,1-2H3,(H,14,15,16,17) |
InChIキー |
MWNWPLJPXYPLCT-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC(=N1)NC(=O)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


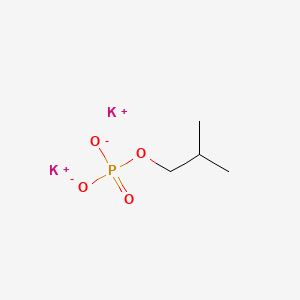
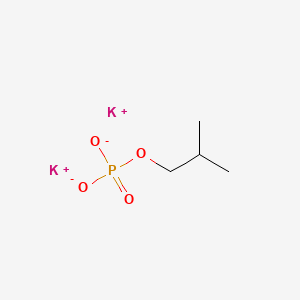

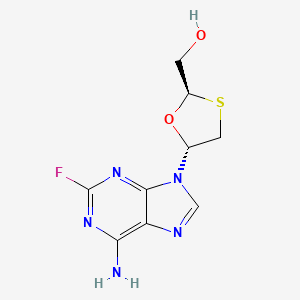
![8-[4-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3-hydroxy-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12793532.png)

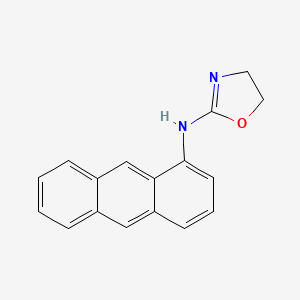
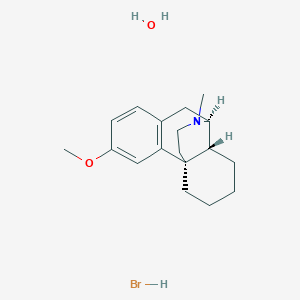
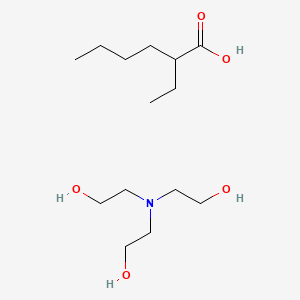
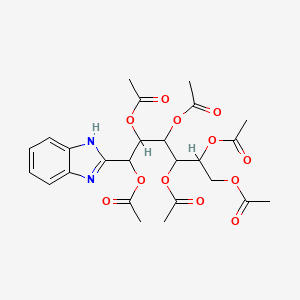
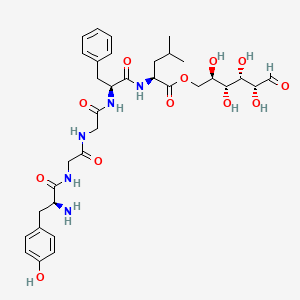
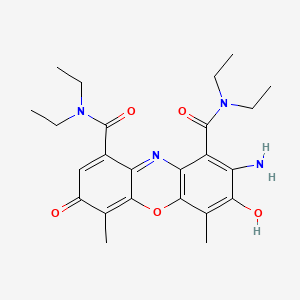
![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)

